molecular formula C12H11ClN2O B11878547 2-Chloro-N-(2-methylquinolin-8-yl)acetamide CAS No. 61388-90-7

2-Chloro-N-(2-methylquinolin-8-yl)acetamide

Cat. No.: B11878547
CAS No.: 61388-90-7
M. Wt: 234.68 g/mol
InChI Key: ZNMCVZJSQBXCDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methylquinolin-8-yl)acetamide typically involves the reaction of 2-methylquinoline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methylquinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline ring or the acetamide moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides or other oxidized products.

    Reduction: Formation of reduced quinoline derivatives or amine products.

Scientific Research Applications

2-Chloro-N-(2-methylquinolin-8-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group and the quinoline ring system play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:

Comparison with Similar Compounds

2-Chloro-N-(2-methylquinolin-8-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61388-90-7

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-N-(2-methylquinolin-8-yl)acetamide

InChI

InChI=1S/C12H11ClN2O/c1-8-5-6-9-3-2-4-10(12(9)14-8)15-11(16)7-13/h2-6H,7H2,1H3,(H,15,16)

InChI Key

ZNMCVZJSQBXCDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)CCl)C=C1

Origin of Product

United States

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